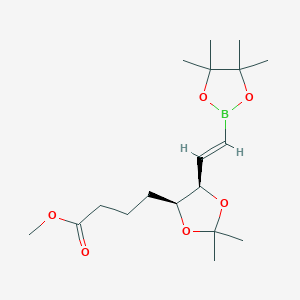
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate is a complex organic compound with significant applications in synthetic organic chemistry. This compound features a dioxaborolane group, which is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate typically involves the use of flow microreactor systems. This method is preferred due to its efficiency, versatility, and sustainability compared to traditional batch processes . The reaction conditions often include the use of tert-butoxycarbonyl groups, which are introduced into the compound through a series of chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow processes. These processes are designed to maximize yield and minimize waste, making them more environmentally friendly. The use of microreactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate involves its interaction with specific molecular targets. These interactions often lead to the modulation of biochemical pathways, resulting in various biological effects. The dioxaborolane group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4S,5R)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,3-dioxolan-4-yl)butanoate: Known for its unique reactivity and stability.
Tert-butyl esters: Commonly used in synthetic organic chemistry for their stability and ease of handling.
Dioxaborolane derivatives: Widely used in various chemical reactions due to their ability to form stable complexes.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific reactivity patterns and stability. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H31BO6 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
methyl 4-[(4S,5R)-2,2-dimethyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-dioxolan-4-yl]butanoate |
InChI |
InChI=1S/C18H31BO6/c1-16(2)17(3,4)25-19(24-16)12-11-14-13(22-18(5,6)23-14)9-8-10-15(20)21-7/h11-14H,8-10H2,1-7H3/b12-11+/t13-,14+/m0/s1 |
InChI Key |
RGLISMBBQWCCQX-CYUAOAIUSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/[C@@H]2[C@@H](OC(O2)(C)C)CCCC(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2C(OC(O2)(C)C)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine](/img/structure/B12994331.png)
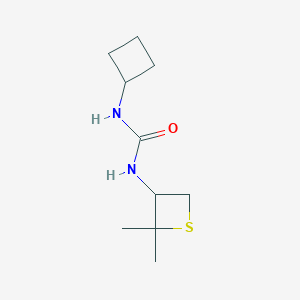
![3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
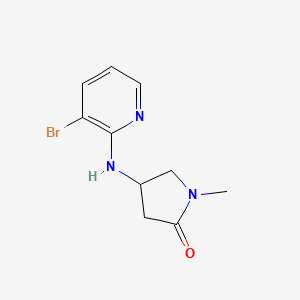
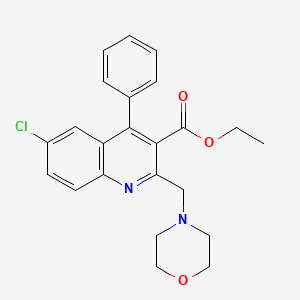
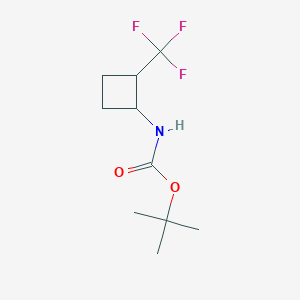
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
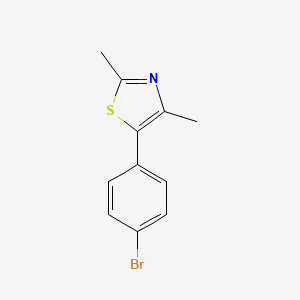
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12994389.png)
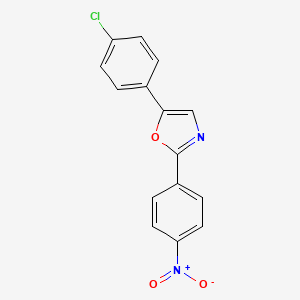

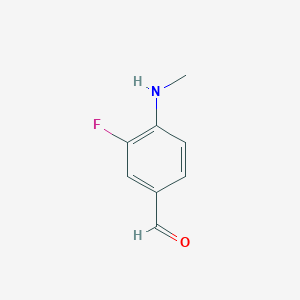
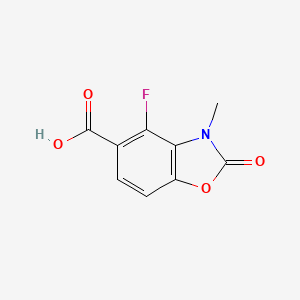
![tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12994430.png)
